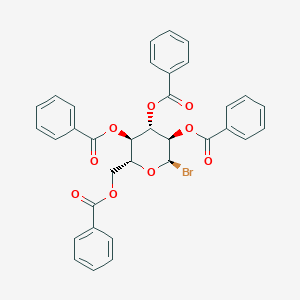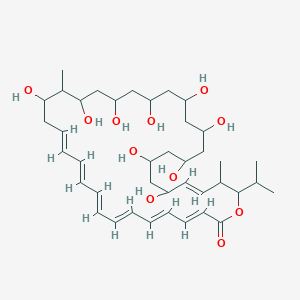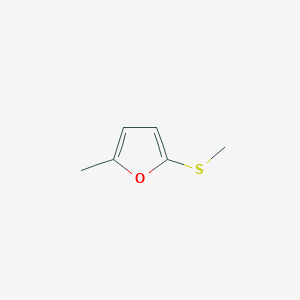
2-Methyl-5-(methylthio)furan
描述
2-Methyl-5-(methylthio)furan is an organic compound belonging to the class of furans. It is characterized by a furan ring substituted with a methyl group at position 2 and a methylthio group at position 5. The molecular formula of this compound is C6H8OS, and it has a molecular weight of 128.19 g/mol . This compound is known for its strong sulfurated odor and is found as a metabolite in coffee and human urine .
作用机制
Target of Action
2-Methyl-5-(methylthio)furan is a member of the class of furans . It is a metabolite found in coffee and human urine . .
Mode of Action
It is known that furan compounds can be metabolized by enzymes such as ephx1 to more dna-active metabolites, leading to oxidative and direct dna damage .
Biochemical Pathways
It is known that furan compounds can be involved in various metabolic reactions in humans .
Pharmacokinetics
It is known to be a metabolite found in human urine , suggesting that it is metabolized and excreted by the human body.
Result of Action
It is known that furan compounds can cause oxidative and direct dna damage .
Action Environment
It is known that furan compounds can form an explosive mixture with air and pose a moderate explosion hazard when exposed to heat or flame .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-5-(methylthio)furan can be synthesized through several methods:
From 2-Methylfuran with Methylsulfenyl Chloride (CH3SCl): This method involves the reaction of 2-methylfuran with methylsulfenyl chloride under controlled conditions.
From 2-Methylfuran with an Organolithium Compound:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
2-Methyl-5-(methylthio)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur compounds. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like sodium hydride (NaH).
科学研究应用
2-Methyl-5-(methylthio)furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role as a metabolite in coffee and human urine, providing insights into metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a flavoring agent and its biological activity.
Industry: It is used as a flavoring agent in the food industry due to its strong sulfurated odor
相似化合物的比较
2-Methyl-5-(methylthio)furan can be compared with other similar compounds, such as:
2-Methylfuran: This compound lacks the methylthio group and has different chemical and biological properties.
5-Methyl-2-(methylthio)furan: This is an isomer with the same molecular formula but different structural arrangement, leading to distinct properties.
Methyl 5-methylfuryl sulfide: Another related compound with similar functional groups but different overall structure
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
属性
IUPAC Name |
2-methyl-5-methylsulfanylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-6(7-5)8-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESBOJMQOGJOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065578 | |
| Record name | Furan, 2-methyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to yellow; strong sulfuraceous, burnt odour, coffee, alliaceous taste | |
| Record name | 2-Methyl-5-(methylthio)furan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
66.00 to 67.00 °C. @ 23.00 mm Hg | |
| Record name | 2-Methyl-5-(methylthio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in corn oil, Miscible at room temperature (in ethanol) | |
| Record name | 2-Methyl-5-(methylthio)furan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.055-1.059/ (20°) | |
| Record name | 2-Methyl-5-(methylthio)furan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13678-59-6 | |
| Record name | 2-Methyl-5-(methylthio)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl 5-(methyl thio) furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-methyl-5-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-methyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-(methylthio)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL 5-(METHYL THIO) FURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Z7B950JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-5-(methylthio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of analyzing 2-methyl-5-(methylthio)furan in a biological context?
A1: Research suggests that the presence and concentration of this compound could serve as a potential biomarker for certain diseases. For instance, it has been identified in the volatile organic compound (VOC) profiles of specific gastric cancer cell lines. [] This suggests that analyzing its presence in biological samples, like breath or cell cultures, could contribute to disease diagnostics in the future.
Q2: In what biological systems has this compound been detected?
A2: this compound has been detected in several biological systems:
- Gastric Cancer Cells: Identified in the volatile profile of HGC-27 gastric cancer cells, suggesting its potential as a biomarker for this specific cancer type. []
- Bacterial Cultures: Found in the volatile metabolites of Pseudomonas aeruginosa, a bacterium often associated with food spoilage. This finding suggests potential applications in food safety and quality control. []
- Maillard Reaction Systems: This compound is affected by the presence of (E)-2-octenal in Maillard reaction systems, impacting the formation of other volatile compounds, many of which contribute to food aroma. []
Q3: What analytical techniques are commonly used to detect and quantify this compound?
A3: The primary technique used for detecting and quantifying this compound in the provided research papers is Gas Chromatography-Mass Spectrometry (GC-MS). [, , ] This technique is particularly well-suited for analyzing volatile compounds due to its high sensitivity and ability to separate complex mixtures. Researchers often couple GC-MS with pre-concentration techniques, such as:
- Headspace Solid-Phase Microextraction (HS-SPME): This method is often used for extracting volatile compounds from liquid or solid samples. []
- Headspace Needle Trap Extraction: This approach allows for the concentration of volatile compounds from a sample's headspace prior to GC-MS analysis. []
Q4: What is the significance of this compound being influenced by (E)-2-octenal in Maillard reactions?
A4: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, plays a crucial role in developing flavor and aroma in food during cooking. Research has shown that the presence of (E)-2-octenal significantly impacts the concentration of various volatile compounds produced during this reaction, including this compound. [] This finding suggests that controlling (E)-2-octenal levels could be a strategy for modulating the final flavor profile of foods.
Q5: Could you elaborate on the potential of this compound as a biomarker for gastric cancer?
A5: While preliminary research has identified this compound in the volatile profile of the HGC-27 gastric cancer cell line, further research is needed to solidify its potential as a biomarker. [] Future studies would need to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


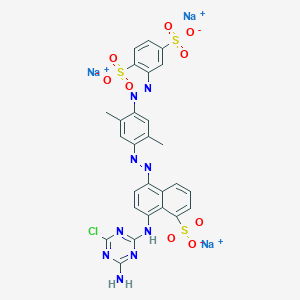
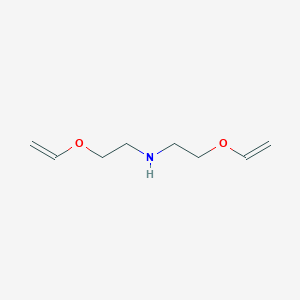
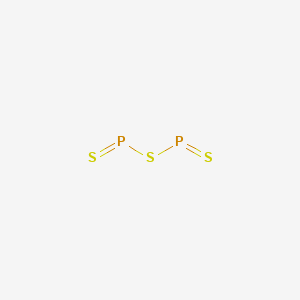
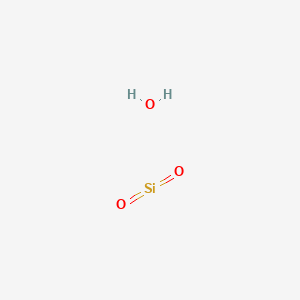
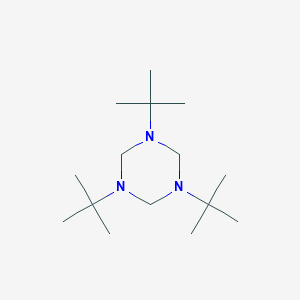
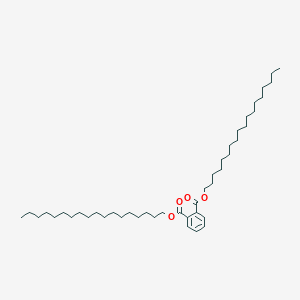

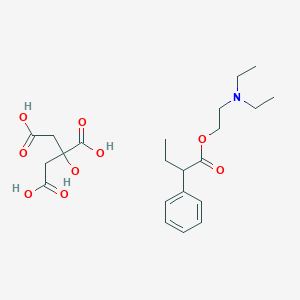

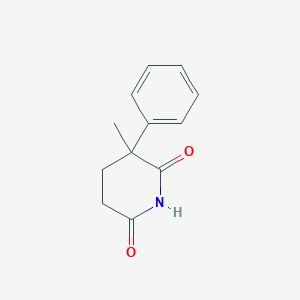
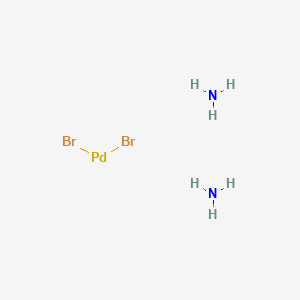
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
